molecular formula C16H14ClNO2 B14594567 1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol CAS No. 61139-60-4

1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol

Cat. No.: B14594567
CAS No.: 61139-60-4
M. Wt: 287.74 g/mol
InChI Key: LABQZMCPYSVUPK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of a 4-chlorophenyl group and an ethoxy group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired isoindole compound. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of various substituents on the phenyl ring

Scientific Research Applications

1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-methoxy-1H-isoindol-1-ol: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Chlorophenyl)-3-ethoxy-1H-pyrrole-1-ol: Similar structure with a pyrrole ring instead of an isoindole ring.

    1-(4-Chlorophenyl)-3-ethoxy-1H-indole-1-ol: Similar structure with an indole ring instead of an isoindole ring.

Uniqueness

1-(4-Chlorophenyl)-3-ethoxy-1H-isoindol-1-ol is unique due to its specific combination of a 4-chlorophenyl group and an ethoxy group attached to the isoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61139-60-4

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-ethoxyisoindol-1-ol

InChI

InChI=1S/C16H14ClNO2/c1-2-20-15-13-5-3-4-6-14(13)16(19,18-15)11-7-9-12(17)10-8-11/h3-10,19H,2H2,1H3

InChI Key

LABQZMCPYSVUPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(C2=CC=CC=C21)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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